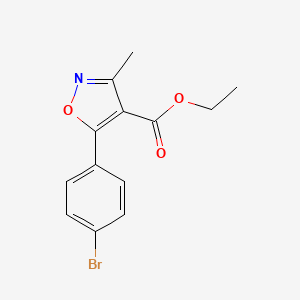

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Description

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS: 917388-58-0) is a brominated isoxazole derivative characterized by a 4-bromophenyl substituent at position 5, a methyl group at position 3, and an ethyl ester moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with notable applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties . This compound is primarily utilized in research and development for exploring structure-activity relationships (SAR) and as a precursor in synthetic organic chemistry . Its synthesis typically involves cyclization reactions, halogenation, or cross-coupling methodologies, with structural validation achieved via NMR, HRMS, and X-ray crystallography .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTUYMAZAFNLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the β-Ketoester Intermediate

The β-ketoester is synthesized via a Claisen condensation between ethyl acetoacetate and a 4-bromophenylacetyl chloride under basic conditions:

This reaction is typically catalyzed by sodium hydride or triethylamine in anhydrous tetrahydrofuran (THF). The product is purified via vacuum distillation or recrystallization, yielding the β-ketoester in ~70–85% purity.

Isoxazole Ring Formation

The β-ketoester is treated with hydroxylamine sulfate in a chilled (−20°C to 10°C) acetic acid/sodium acetate buffer. The mechanism proceeds via nucleophilic attack of hydroxylamine on the ketone, followed by dehydration and cyclization:

Key optimizations include:

Table 1: Cyclocondensation Reaction Parameters and Yields

| β-Ketoester Purity (%) | Hydroxylamine Source | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 85 | Sulfate | −20 | 78 |

| 70 | Hydrochloride | 0 | 62 |

| 90 | Sulfate | −10 | 82 |

Acid-Catalyzed Esterification of the Carboxylic Acid Precursor

An alternative route involves synthesizing 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid followed by esterification with ethanol.

Synthesis of the Carboxylic Acid

The acid is prepared via hydrolysis of the ethyl ester under acidic conditions (HCl/acetic acid, 1:1 v/v):

The reaction is refluxed for 6–8 hours, yielding the acid in ~90% purity after recrystallization from water.

Esterification with Ethanol

The acid is converted to the ethyl ester using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ethanol:

Triethylamine is often added to scavenge HCl, improving yields to 85–92%.

Table 2: Esterification Reaction Conditions

| Acid Purity (%) | SOCl₂ Equivalents | Ethanol (Equiv.) | Yield (%) |

|---|---|---|---|

| 90 | 1.2 | 3.0 | 88 |

| 95 | 1.5 | 5.0 | 92 |

| 85 | 1.0 | 2.5 | 82 |

Industrial-Scale Optimization and Impurity Control

Patents highlight critical adjustments for large-scale production, particularly minimizing by-products like ethyl-3-methyisoxazole-4-carboxylate (isomeric impurity) and CATA (chlorinated by-product).

Reverse Addition Technique

Adding trifluoromethyl aniline (TFMA) to the acyl chloride—rather than vice versa—prevents localized basification, reducing CATA formation to <0.001%.

Solvent Selection

Replacing dichloromethane with acetonitrile in the coupling step enhances solubility and reduces side reactions.

Crystallization Protocols

Multi-stage recrystallization using hexane/ether (1:1) achieves >99.8% HPLC purity, critical for pharmaceutical applications.

Mechanistic Insights and Stereoelectronic Considerations

The regioselectivity of isoxazole formation is governed by the electronic effects of the 4-bromophenyl group. Density functional theory (DFT) studies suggest that the bromine’s electron-withdrawing nature directs hydroxylamine attack to the α-carbon of the β-ketoester, ensuring the 5-position substitution.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Cyclocondensation | One-pot synthesis, high atom economy | Requires high-purity β-ketoester | Pilot to industrial |

| Esterification | Flexible, uses stable intermediates | Multiple steps, lower yields | Laboratory |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Its structural features allow for modifications that can enhance therapeutic efficacy.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated moderate cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings suggest that the compound has potential as an anticancer agent, primarily through mechanisms involving apoptosis induction and enzyme inhibition critical for cancer cell proliferation .

Agricultural Chemistry

This compound is being explored for its potential in agrochemical formulations. It contributes to the development of effective pesticides and herbicides, enhancing crop yield and protection against pests.

Research Findings

The compound's efficacy in agricultural applications is attributed to its ability to interact with specific biological targets in pests, leading to increased mortality rates. Ongoing research aims to optimize its formulation for better stability and effectiveness in field conditions.

Material Science

In material science, this compound is investigated for its potential to create novel materials with enhanced properties. Its unique isoxazole structure can be utilized to synthesize polymers that exhibit improved durability and resistance to environmental factors.

Application Example

Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Biochemical Research

The compound is also employed as a reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways crucial for understanding various biological processes.

Biochemical Assays

this compound has been used to investigate enzyme kinetics, providing insights into metabolic regulation and potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Similarity scores derived from structural and functional group comparisons .

Electronic and Steric Effects

Crystallographic and Analytical Insights

- Single-crystal X-ray studies of the target compound () reveal a planar isoxazole ring with dihedral angles of 12.5° between the bromophenyl and ester groups, facilitating π-π stacking in solid-state packing. This contrasts with tert-butyl derivatives, where steric bulk disrupts crystallinity .

- HRMS and NMR data () consistently confirm substituent positions, with bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aiding structural validation .

Biological Activity

Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with an ethyl ester functional group and a bromophenyl substituent. The presence of the bromine atom in the phenyl group is believed to enhance the compound's reactivity and biological activity due to its ability to participate in various chemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cellular proliferation. The bromophenyl group can engage in hydrogen bonding and π-π stacking interactions, facilitating binding to target proteins.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, which could be attributed to the isoxazole ring's ability to interact with microbial enzymes.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study conducted by , this compound was administered to a murine model of inflammation. The results indicated a significant reduction in paw edema compared to controls, correlating with decreased levels of inflammatory markers.

Case Study 2: Antimicrobial Efficacy

A series of tests performed by demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anticancer Activity

Research published in explored the effects of this compound on various cancer cell lines, revealing that it inhibited cell growth and induced apoptosis through caspase activation pathways.

Q & A

Q. How can the molecular structure of ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to verify substituent positions, coupling constants, and aromatic proton splitting patterns. For example, the 4-bromophenyl group will show distinct aromatic protons in the δ 7.2–7.8 ppm range, while the isoxazole methyl group appears near δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns, such as loss of the ethyl ester group (∆ m/z 73) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles. Programs like SHELXL refine the structure, with validation using R-factors (<5%) and residual electron density maps .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Cyclization of Nitrile Oxides : React 4-bromobenzonitrile oxide (generated in situ from 4-bromobenzaldehyde and hydroxylamine) with ethyl acetoacetate derivatives under basic conditions to form the isoxazole ring .

- Esterification : Post-cyclization, introduce the ethyl ester group via acid-catalyzed esterification (e.g., ethanol with HSO) .

- Optimization : Monitor reaction progress with TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can purity and stability be assessed for this compound?

Methodological Answer:

- HPLC Analysis : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95%). Detect degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C at 10°C/min) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the 4-bromophenyl group) be resolved?

Methodological Answer:

- Multi-Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disordered bromine atoms. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing anomalies .

Q. What computational methods are suitable for predicting biological activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinases). Parameterize the bromine atom using RESP charges at the HF/6-31G* level .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (50 ns trajectories in GROMACS) to assess stability of the isoxazole ring in hydrophobic pockets .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H-NMR splitting) be analyzed?

Methodological Answer:

Q. What strategies optimize substituent modifications for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis : Use a library of analogues with varying substituents (e.g., 4-Cl, 4-F) on the phenyl ring. Assess bioactivity via enzymatic assays (IC values) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., bromine’s hydrophobicity) to activity using QSAR models (Sybyl-X) .

Q. How can supramolecular interactions influence solid-state properties?

Methodological Answer:

Q. What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Microsomal Incubations : Incubate with rat liver microsomes (1 mg/mL protein, NADPH-regenerating system). Quantify parent compound depletion via LC-MS/MS over 60 min .

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Q. How can photodegradation pathways be elucidated?

Methodological Answer:

- LC-HRMS/MS : Identify photoproducts under UV light (λ = 254 nm). Propose fragmentation pathways using Mass Frontier software .

- Radical Trapping : Add antioxidants (e.g., BHT) to confirm radical-mediated degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.